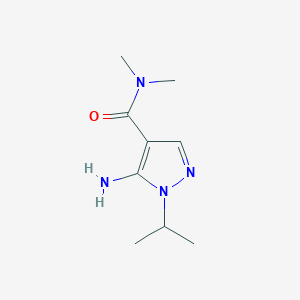
5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a dimethyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3 + 2] cycloaddition reaction, where a 1,3-diketone reacts with an arylhydrazine to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of novel pyrazole derivatives .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its diverse biological activities. Pyrazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Researchers are exploring its use in drug development and as a lead compound for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of nitrogen atoms in the pyrazole ring . These interactions can influence the biological activity of the compound and its ability to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1,3-dimethylpyrazole
- 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Uniqueness: Compared to similar compounds, 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both isopropyl and dimethyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Propriétés
IUPAC Name |
5-amino-N,N-dimethyl-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6(2)13-8(10)7(5-11-13)9(14)12(3)4/h5-6H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLSJQHMIPPMIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













